Product packaging for Bromo-PEG2-acetic acid(Cat. No.:)

Bromo-PEG2-acetic acid

Cat. No.: B8233495
M. Wt: 227.05 g/mol
InChI Key: YGRSFPDJSXXMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Poly(ethylene glycol) Linkers in Chemical Biology

Poly(ethylene glycol) (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into biological applications dates back to the 1970s, initially used to enhance the circulation time and reduce the immunogenicity of proteins. chempep.com The inherent properties of PEG, such as high water solubility, biocompatibility, and flexibility, make it an ideal spacer for connecting various molecular entities. chempep.comthermofisher.com

The development of monodisperse PEG linkers, which have a defined and uniform molecular weight, in the 1990s, represented a significant advancement, enabling more precise bioconjugation strategies. chempep.combroadpharm.com These linkers can be functionalized with a variety of reactive groups, allowing for their broad application in drug delivery, bioconjugation, and materials science. chempep.comaxispharm.com The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules and protect conjugated biomolecules from degradation. axispharm.com

Heterobifunctional Molecules as Versatile Synthetic Intermediates

Heterobifunctional molecules are compounds that possess two different reactive functional groups. This dual reactivity is the cornerstone of their utility, allowing for the stepwise and specific linkage of two distinct molecular partners. This controlled approach is crucial in constructing complex assemblies where the precise orientation and connection of components are critical for function.

The modular nature of heterobifunctional molecules has made them indispensable in various areas of chemical biology. biochempeg.com For instance, they are central to the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.comproteogenix.science In these applications, one functional group of the linker is used to attach to a targeting moiety (like an antibody or a small molecule ligand), while the other is used to connect a payload (such as a cytotoxic drug or an E3 ligase ligand). tocris.com The design and synthesis of these molecules often involve complex, multi-step sequences. researchgate.net

Strategic Importance of Bromo-PEG2-acetic Acid Architecture

The specific architecture of this compound, featuring a bromo group and a carboxylic acid, provides distinct advantages in chemical synthesis. The carboxylic acid can be readily activated to react with primary amines to form a stable amide bond. broadpharm.com The bromo group, being a good leaving group, is well-suited for nucleophilic substitution reactions. broadpharm.com This orthogonal reactivity allows for a two-step conjugation strategy, where one part of a target molecule can be attached via the carboxyl group, and a second, different molecule can then be introduced via the bromo group.

The short PEG2 spacer imparts water solubility to the linker and the resulting conjugate, which is often beneficial for biological applications. broadpharm.com This feature is particularly important in the development of therapeutics like PROTACs, where solubility and cell permeability are key parameters. szabo-scandic.comglpbio.commedchemexpress.com this compound is frequently used as a PEG-based PROTAC linker in the synthesis of these emerging therapeutics. szabo-scandic.comglpbio.commedchemexpress.comdcchemicals.comglpbio.comchemicalbook.commedchemexpress.comchemsrc.com PROTACs are designed to recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. glpbio.commedchemexpress.com

Evolution of Linker Chemistry in Modern Organic Synthesis

Linker chemistry has undergone significant evolution, driven by the increasing complexity of molecular conjugates and the demand for greater control over their properties. Early linkers were often simple, homobifunctional molecules. However, the need for more sophisticated applications, particularly in drug delivery and targeted therapies, has spurred the development of a diverse array of linkers with tailored properties. abzena.com

The progression from first to third-generation antibody-drug conjugates (ADCs) highlights this evolution. Early ADCs often suffered from unstable linkers, leading to premature drug release and off-target toxicity. abzena.comveranova.com Modern ADC development focuses on highly stable linkers, including both cleavable and non-cleavable designs, to ensure that the cytotoxic payload is delivered specifically to the target cells. proteogenix.scienceabzena.com Innovations such as site-specific conjugation and the incorporation of solubility-enhancing components have further refined ADC technology. abzena.com The choice between cleavable and non-cleavable linkers depends on the specific therapeutic strategy, with each offering distinct advantages. proteogenix.science This ongoing innovation in linker chemistry continues to expand the possibilities for creating novel and more effective therapeutic agents. abzena.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2409962-85-0 chemscene.com, szabo-scandic.com, glpbio.com, ambeed.com, bldpharm.com, chemicalbook.com
Molecular Formula C6H11BrO4 chemscene.com, szabo-scandic.com, ambeed.com, chemicalbook.com
Molecular Weight 227.05 g/mol chemscene.com, szabo-scandic.com, medchemexpress.com, dcchemicals.com
SMILES Code O=C(O)COCCOCCBr chemscene.com, ambeed.cn, ambeed.com, bldpharm.com
MDL Number MFCD32660733 ambeed.cn, ambeed.com, chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO4 B8233495 Bromo-PEG2-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSFPDJSXXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Transformations of Bromo Peg2 Acetic Acid

Synthetic Methodologies for Bromo-PEG2-acetic Acid

The synthesis of heterobifunctional PEG derivatives like this compound requires strategic chemical planning to install two different reactive groups at opposite ends of the polymer chain.

Established Synthetic Routes

Established methods for creating heterobifunctional PEGs often begin with a symmetric PEG diol. A common strategy involves a multi-step process:

Monoprotection: One of the terminal hydroxyl groups of a diethylene glycol molecule is protected with a suitable protecting group (e.g., tert-butyl) to prevent it from reacting in subsequent steps.

Bromination: The remaining free hydroxyl group is converted into a bromide. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃).

Deprotection: The protecting group is removed from the other end to reveal the hydroxyl group.

Oxidation: The newly exposed hydroxyl group is oxidized to a carboxylic acid. This can be accomplished using mild oxidizing agents like Jones reagent or a TEMPO-catalyzed oxidation to yield the final this compound product.

An alternative route involves starting with a PEG derivative that already possesses one of the desired functional groups and then modifying the other end. For instance, starting with a mono-carboxylated PEG, the terminal hydroxyl group can be converted to a bromide.

Advanced Approaches in PEGylated Compound Synthesis

Modern synthetic chemistry offers more sophisticated methods for producing well-defined PEGylated compounds. "Second generation PEGylation" focuses on site-specific modifications to create homogenous products. europeanpharmaceuticalreview.com While often applied to large biomolecules, the principles extend to linker synthesis.

Advanced strategies include:

Ring-Opening Polymerization: Ethylene (B1197577) oxide can be polymerized using an initiator that contains one of the desired functional groups (or a precursor). This allows for the controlled growth of the PEG chain and the introduction of a terminal functional group. mdpi.com

Solid-Phase Synthesis: The PEG linker can be built step-by-step on a solid support, allowing for precise control over the length and functionality at each end. This method simplifies purification, as excess reagents can be washed away easily.

"Click Chemistry": Highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to piece together different parts of the final molecule. For example, a bromo-PEG-azide could be "clicked" onto an alkyne-bearing acetic acid derivative.

Optimization of Reaction Parameters for High Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful control over reaction conditions. The optimization of these parameters is crucial for minimizing side products and simplifying purification. scielo.br Key parameters include temperature, reaction time, stoichiometry of reactants, and choice of solvent and catalyst.

For PEGylation reactions, a simulation-based optimization approach can suggest the best operating conditions. acs.org Studies on protein PEGylation have shown that factors like pH and the molar ratio of PEG to the substrate are critical for maximizing the yield of the desired product. acs.orgnih.gov For example, a higher pH and a greater excess of the PEG reagent can drive the reaction towards completion. acs.org Response surface methodology is another powerful statistical tool used to investigate the effects of multiple variables simultaneously, allowing for the identification of optimal conditions for concentration, temperature, and incubation time. nih.gov

ParameterGeneral Effect on SynthesisConsiderations for this compound
TemperatureAffects reaction rate and potential for side reactions. Higher temperatures can accelerate reactions but may also lead to decomposition or undesired byproducts.Bromination and oxidation steps may require specific temperature control (e.g., cooling) to maintain selectivity.
Reactant Molar RatioInfluences the extent of reaction and selectivity. Using an excess of one reagent can drive the reaction to completion but may complicate purification. acs.orgnih.govIn monoprotection steps, a precise 1:1 ratio is ideal. In subsequent steps, a slight excess of the modifying reagent (e.g., brominating agent) may be used.
Reaction TimeDetermines the conversion of starting materials to products. Insufficient time leads to low yield, while excessive time can promote side reactions. nih.govEach step (protection, bromination, oxidation) must be monitored (e.g., by TLC or NMR) to determine the optimal reaction time.
SolventAffects solubility of reactants and can influence reaction pathways and rates.Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common for bromination, while oxidation may occur in aqueous or mixed-solvent systems.
pHCrucial for reactions involving acidic or basic groups, and for controlling the reactivity of certain functional groups (e.g., amines). acs.orgnih.govThe final oxidation step to form the carboxylic acid may be sensitive to pH, and the final product itself is a pH-sensitive molecule.

Reactivity of the Bromide Moiety

The bromide component of this compound is the primary site for nucleophilic attack, serving as an effective leaving group in a variety of chemical transformations.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by nucleophiles. This results in a nucleophilic substitution reaction, where the nucleophile replaces the bromide ion. This is a cornerstone of its utility as a chemical linker. axispharm.comprecisepeg.com The bromide is readily displaced by various nucleophiles, facilitating the attachment of diverse molecules to the PEG linker.

Common nucleophiles that react with the bromide moiety include:

Thiols (R-SH): React to form stable thioether bonds, a common strategy in bioconjugation for linking molecules to cysteine residues in proteins. axispharm.comprecisepeg.com

Amines (R-NH₂): React to form secondary amines.

Azides (N₃⁻): React to form an azido-PEG derivative, which can then be used in "click chemistry" reactions.

Carboxylates (R-COO⁻): React to form ester linkages.

NucleophileChemical FormulaResulting Functional GroupBond Type
ThiolateR-S⁻ThioetherC-S
AmineR-NH₂Secondary AmineC-N
Azide (B81097) IonN₃⁻AzideC-N
Hydroxide IonOH⁻AlcoholC-O
CarboxylateR-COO⁻EsterC-O-C=O

Reactivity of the Carboxyl Moiety

The carboxylic acid group of this compound is a key functional handle for conjugation, primarily through the formation of stable amide linkages. This process, however, requires specific activation steps to enhance the electrophilicity of the carbonyl carbon for reaction with nucleophiles like primary amines.

Amide Bond Formation Reactions

The terminal carboxylic acid of this compound can react with primary or secondary amines to form a stable amide bond. creative-biolabs.comaxispharm.com This reaction is not spontaneous and necessitates the use of coupling reagents to facilitate the dehydration process. luxembourg-bio.comresearchgate.net The formation of the amide bond is a cornerstone of peptide synthesis and bioconjugation, allowing for the stable linkage of the PEG moiety to proteins, peptides, or other amine-containing molecules. creative-biolabs.combroadpharm.com The hydrophilic PEG spacer inherent in the molecule typically enhances the solubility of the resulting conjugate in aqueous media. creative-biolabs.combroadpharm.com The reaction involves the activation of the carboxyl group, which then readily reacts with the amine nucleophile. luxembourg-bio.com The general scheme for this reaction is the condensation of a carboxylic acid and an amine, a process that is fundamental in organic chemistry. researchgate.net

Carboxylic Acid Activation for Conjugation

To facilitate amide bond formation, the carboxylic acid must first be converted into a more reactive intermediate. luxembourg-bio.comgoogle.com This activation process turns the hydroxyl group of the carboxyl moiety into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. luxembourg-bio.com Several classes of reagents are commonly employed for this purpose.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used activating agents. creative-biolabs.comcreativepegworks.com EDC is particularly favored for biological applications due to its water solubility and the ease of removal of its urea (B33335) byproduct. interchim.fr These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

To increase efficiency and stability, carbodiimide (B86325) reactions are often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). axispharm.com This results in the formation of an NHS-ester, which is more stable than the O-acylisourea intermediate and less prone to side reactions. axispharm.com The NHS ester can be isolated or generated in situ and subsequently reacted with an amine at a slightly alkaline pH (7-8) to yield the final amide conjugate. creativepegworks.comaxispharm.com

Other activating agents include phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and uronium salts, which are also highly efficient in promoting amide bond formation. luxembourg-bio.combroadpharm.com

Activating AgentAbbreviationTypical Reaction ConditionsKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACAqueous or organic solvent, often with NHS, pH 4.5-7.2 for activationWater-soluble carbodiimide; byproduct is also water-soluble. interchim.fraxispharm.com
N,N'-DicyclohexylcarbodiimideDCCOrganic solvents (e.g., DCM, DMF)Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. luxembourg-bio.comcreativepegworks.com
N-HydroxysuccinimideNHSUsed with a carbodiimide (e.g., EDC, DCC)Forms a semi-stable amine-reactive NHS ester, reducing side reactions. axispharm.comaxispharm.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUOrganic solvents, in the presence of a non-nucleophilic base (e.g., DIPEA)Highly efficient phosphonium-based reagent, known for rapid coupling and low rates of racemization. broadpharm.com

Derivatization of this compound

This compound serves as a valuable starting material for the synthesis of a variety of other heterobifunctional PEG linkers, expanding its utility in chemical biology and materials science.

Synthesis of Related Heterobifunctional PEG Derivatives

The two distinct functional groups of this compound allow for its conversion into a range of other linkers. The bromide is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities at one end of the PEG chain. creative-biolabs.combroadpharm.com For example, reaction with sodium azide (NaN₃) can convert the bromo-group into an azide, creating an Azido-PEG2-acetic acid derivative. This azide can then be used in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. creativepegworks.com

Similarly, the bromo-group can be displaced by other nucleophiles such as thiols or amines to generate Thiol-PEG2-acetic acid or Amino-PEG2-acetic acid, respectively. mdpi.combroadpharm.com On the other end, the carboxylic acid can be modified, for instance, by converting it into an N-hydroxysuccinimide (NHS) ester to create Bromo-PEG2-NHS ester, a reagent ready for direct reaction with primary amines. broadpharm.com

Derivative NameFunctional Group 1Functional Group 2Synthetic Precursor
Azido-PEG2-acetic acidAzide (-N₃)Carboxylic Acid (-COOH)This compound
Amino-PEG2-acetic acidAmine (-NH₂)Carboxylic Acid (-COOH)This compound
Bromo-PEG2-NHS esterBromide (-Br)NHS EsterThis compound
Thiol-PEG2-acetic acidThiol (-SH)Carboxylic Acid (-COOH)This compound

Functional Group Interconversions

Beyond simple substitution, the terminal groups of this compound can be chemically transformed into other functionalities, a process known as functional group interconversion. fiveable.meimperial.ac.uk These transformations further broaden the synthetic possibilities.

For example, the carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). fiveable.meimperial.ac.uk This would yield Bromo-PEG2-alcohol, a different type of heterobifunctional linker with hydroxyl and bromide termini. The resulting alcohol could then undergo further reactions, such as oxidation back to an aldehyde or conversion to a better leaving group.

The bromo-group can also participate in interconversions. While it is already a good leaving group, it can be converted to other halides, such as an iodide, via the Finkelstein reaction. vanderbilt.edu This can be advantageous as iodides are even more reactive in nucleophilic substitution reactions. These interconversions allow for fine-tuning the reactivity and functionality of the PEG linker to suit specific synthetic goals.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. medchemexpress.com They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. nih.gov

Bromo-PEG2-acetic Acid as a PROTAC Linker Scaffold

This compound serves as a fundamental building block for the construction of PROTACs. medchemexpress.comglpbio.comcnreagent.com Its utility lies in its defined length and chemical handles that facilitate the modular synthesis of these bifunctional molecules. The carboxylic acid end can be readily coupled to an amine-containing E3 ligase ligand or POI ligand through standard amide bond formation reactions. The bromo group, a good leaving group, allows for the subsequent attachment of the other binding moiety, typically through nucleophilic substitution with a thiol or amine group on the corresponding ligand. adcreview.com This sequential and modular synthetic approach enables the rapid generation of libraries of PROTACs with varied ligands and linker attachment points. nih.gov

The incorporation of a short, hydrophilic PEG2 unit, as found in this compound, can also favorably impact the physicochemical properties of the resulting PROTAC. Many PROTACs are large molecules with high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. The ethylene (B1197577) glycol units of the PEG linker can enhance the aqueous solubility of the PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications. biochempeg.com

Investigating Linker Length and Conformational Flexibility in PROTAC Activity

The length and flexibility of the linker are paramount for the successful formation of a productive ternary complex and subsequent target degradation. nih.gov A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing the formation of a stable complex. Conversely, a linker that is too long might result in unproductive binding and a lower effective concentration of the ternary complex. nih.gov

The use of short PEG linkers, such as the PEG2 moiety derived from this compound, allows researchers to systematically probe the optimal distance between the E3 ligase and the target protein. By synthesizing a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4), the structure-activity relationship (SAR) can be elucidated to identify the linker length that maximizes degradation efficiency for a specific target and E3 ligase pair. biochempeg.com For instance, studies have shown that for certain targets, a shorter linker is more effective, while for others, a longer, more flexible linker is required to achieve potent degradation. nih.gov

The conformational flexibility inherent to the PEG chain also plays a crucial role. This flexibility allows the PROTAC to adopt a conformation that is energetically favorable for the formation of the ternary complex. biochempeg.com Molecular modeling and structural biology studies have revealed that the linker does not merely act as a passive spacer but can actively participate in stabilizing the ternary complex through interactions with both the E3 ligase and the target protein.

Linker ParameterImpact on PROTAC ActivityRationale
Linker LengthOptimal length is target-dependent and critical for ternary complex formation.Too short can cause steric hindrance; too long can lead to unproductive binding.
Conformational FlexibilityAllows for adoption of an energetically favorable conformation for ternary complex formation.Facilitates the necessary protein-protein interactions for ubiquitination.
Hydrophilicity (PEG character)Can improve solubility and cell permeability of the PROTAC molecule.Addresses challenges associated with the high molecular weight and lipophilicity of many PROTACs.

Strategies for E3 Ubiquitin Ligase and Target Protein Bridging

The primary function of the linker in a PROTAC is to effectively bridge the E3 ubiquitin ligase and the target protein, bringing them into close proximity to facilitate the transfer of ubiquitin. The choice of linker, including its length, composition, and attachment points on the two ligands, dictates the geometry of the resulting ternary complex. nih.gov

The use of a short and flexible linker like that from this compound allows for a degree of conformational freedom that can accommodate the specific topographies of different E3 ligases and target proteins. Research has demonstrated that the vector of the linker exiting from the ligand is a critical parameter. By synthesizing PROTACs with the linker attached at different positions on the E3 ligase and target protein ligands, researchers can empirically determine the optimal geometry for inducing protein degradation. nih.gov

Furthermore, the hydrophilic nature of the PEG2 linker can help to maintain the PROTAC in a more extended conformation in aqueous environments, potentially preventing intramolecular collapse that could mask the binding sites for the target protein and E3 ligase. This can lead to a higher probability of successful ternary complex formation.

Mechanisms of Targeted Protein Degradation Studies

The study of targeted protein degradation mechanisms relies on well-defined chemical tools to dissect the intricate cellular processes involved. PROTACs constructed with linkers of varying lengths and compositions, including short PEG linkers derived from molecules like this compound, are instrumental in these investigations.

By comparing the degradation efficiency of a series of PROTACs with systematically varied linker lengths, researchers can gain insights into the structural requirements for productive ternary complex formation and subsequent ubiquitination. For example, a sharp drop-off in degradation with a small change in linker length can suggest a highly constrained geometry for the ternary complex.

Moreover, the kinetics of target protein degradation can be influenced by the linker. A more rigid linker might lead to a more stable ternary complex and faster degradation, whereas a highly flexible linker could result in a more transient interaction. By employing PROTACs with linkers of differing flexibility, the relationship between ternary complex stability and the rate of protein degradation can be explored. These studies, often complemented by biophysical techniques such as X-ray crystallography and cryo-electron microscopy, are crucial for building a comprehensive understanding of the principles governing targeted protein degradation and for the rational design of more effective PROTACs. researchgate.netnih.gov

Bioconjugation Strategies for Biomolecules

The principles of linker chemistry are also central to the development of other therapeutic modalities, such as antibody-drug conjugates (ADCs). ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the tumor site. rsc.org

Integration into Click Chemistry Platforms

While this compound itself is not directly used in click chemistry reactions, it serves as a valuable precursor for the synthesis of click-compatible reagents.

The bromo group in this compound can be readily converted to an azide (B81097) group through nucleophilic substitution with sodium azide. This conversion yields Azido-PEG2-acetic acid, a heterobifunctional linker that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com These "click" reactions are highly efficient and specific, allowing for the facile conjugation of the azide-modified linker to molecules containing an alkyne group. medchemexpress.com This strategy is widely employed in bioconjugation, materials science, and drug discovery for the creation of complex molecular architectures with high precision.

The ability to introduce an azide or alkyne functionality via modification of this compound allows for its integration into orthogonal ligation strategies. nih.gov Orthogonal ligation refers to a set of chemical reactions that proceed with high efficiency and selectivity in the presence of other functional groups. nih.gov By converting the bromo group to an azide, for example, one can perform a click reaction with an alkyne-containing molecule, while the carboxylic acid remains available for a separate, orthogonal conjugation reaction, such as amide bond formation with an amine. This allows for the stepwise and controlled assembly of multifunctional molecules.

Engineering of Small Molecules and Chemical Biology Tools

This compound is a key building block in the engineering of a wide range of small molecules and chemical biology tools. axispharm.com Its bifunctional nature allows for the connection of two different molecular entities, enabling the creation of novel compounds with tailored properties and functions. broadpharm.comaxispharm.com Beyond its prominent role in PROTACs, this linker can be used to synthesize peptide-drug conjugates, antibody-drug conjugates (ADCs), and various targeted therapies. The PEG spacer can improve the solubility and pharmacokinetic profile of the final conjugate, while the bromo and carboxylic acid groups provide versatile handles for conjugation. broadpharm.comaxispharm.com

Building Blocks for Complex Molecular Constructs

This compound is frequently employed as a fundamental building block for synthesizing sophisticated molecular architectures. rsc.orgresearchgate.net Its defined length and dual reactivity enable the precise assembly of multi-component systems. A primary application is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.commedchemexpress.com PROTACs are complex molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.comchemscene.com In this context, this compound functions as a linker, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. glpbio.cn

Table 1: Functional Groups and Reactivity of this compound

Functional Group Reactive Partner Bond Formed
Bromo (Br) Nucleophiles (e.g., thiols, amines) C-S or C-N bond

Contributions to Drug Discovery Research

In the realm of drug discovery, this compound and similar PEG-containing linkers are utilized to improve the therapeutic potential of novel and existing drugs.

Research on Targeted Delivery Systems

This compound is a key component in the research and development of targeted drug delivery systems. nih.govrsc.org These systems aim to deliver a therapeutic payload specifically to diseased cells or tissues, minimizing off-target effects. The linker is used in the assembly of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets a specific antigen on cancer cells. biochempeg.com Furthermore, PEG linkers are used to modify the surfaces of nanoparticles, creating a hydrophilic shield that prevents non-specific protein adsorption and provides attachment points for targeting ligands.

Table 2: Research Applications of this compound in Drug Discovery

Research Area Application Desired Outcome
Pharmacokinetics PEGylation of small molecules Improved solubility, longer circulation time axispharm.commdpi.com
Targeted Delivery Linker for Antibody-Drug Conjugates (ADCs) Specific delivery of payload to target cells biochempeg.com
Targeted Delivery Surface modification of nanocarriers Enhanced biocompatibility, attachment of targeting ligands

Studies on Molecular Interactions and Biological Activities

This compound plays a critical role in creating tools to study and manipulate molecular interactions and biological processes. The most prominent example is its use in PROTACs, which are designed specifically to induce and study the interaction between a target protein and an E3 ligase. medchemexpress.comglpbio.com By linking the two binding moieties, this compound enables the formation of a ternary complex that triggers a specific biological outcome: protein degradation. chemscene.com This allows researchers to investigate the function of a protein by observing the cellular effects of its removal. Additionally, derivatives of biologically active compounds, such as flavone (B191248) acetic acid, have been synthesized with linkers to probe their binding sites and understand their mode of action. nih.gov

Research in Materials Science and Polymer Chemistry

Construction of Functional Polymeric Architectures

The dual reactivity of Bromo-PEG2-acetic acid is leveraged for the synthesis of complex polymers with tailored functionalities, including graft copolymers, modified biomaterial surfaces, and specialized coatings.

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using this compound. This molecule can be incorporated into polymer structures to introduce pendant PEG chains, thereby modifying the properties of the parent polymer. The synthesis can proceed via two primary strategies: "grafting to" or "grafting from".

In a "grafting to" approach, the carboxylic acid terminus of this compound can be reacted with functional groups along a pre-existing polymer backbone. For instance, a polymer with available amine groups can be coupled with the acid group of the PEG linker, attaching the "Bromo-PEG2-" moiety as a side chain.

Alternatively, in a "grafting from" strategy, the this compound can be used to create initiation sites along a polymer backbone. The subsequent polymerization of a second monomer from these bromine sites results in the growth of well-defined side chains. This method is particularly effective when combined with controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of densely grafted copolymers, often referred to as "brush copolymers". cmu.edu

The modification of biomaterial surfaces with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely used strategy to enhance biocompatibility. researchgate.net Covalently attaching PEG chains to a surface can increase its hydrophilicity and create a barrier that resists non-specific protein adsorption and cellular adhesion, thereby reducing immunogenicity and improving the material's performance in biological environments. researchgate.netnih.gov

This compound is an ideal reagent for this purpose. Its carboxylic acid group can be activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form stable amide bonds with amine functionalities present on a biomaterial's surface. creative-biolabs.comnih.gov This immobilizes the PEG linker, orienting the bromo group away from the surface, where it can be used for further functionalization if desired. This method allows for the permanent alteration of surface properties without changing the bulk characteristics of the biomaterial. researchgate.net

Functional coatings are crucial for tailoring the surface properties of materials for specific applications. This compound and similar bifunctional PEG derivatives are utilized in the development of coatings that impart hydrophilicity and anti-fouling characteristics. biochempeg.com By creating a dense layer of covalently attached PEG chains on a substrate, a robust, hydrophilic coating is formed. nih.gov

This PEG layer entraps water molecules, forming a physical and energetic barrier that prevents the adsorption of proteins and other biomolecules. Such coatings are valuable in medical research, nanotechnology, and for devices that come into contact with biological fluids. biochempeg.com The bifunctional nature of this compound allows it to act as a bridge, linking the substrate material to a functional PEG surface layer.

Advanced Polymerization Techniques

The specific chemical functionalities of this compound make it highly suitable for use in modern, controlled polymerization methods, enabling the design of polymers with precise molecular weights, low dispersity, and complex architectures.

In controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), an initiator with a labile halogen atom is required to begin the polymerization process. The bromo group in this compound can serve as an effective ATRP initiation site. researchgate.net

This allows the molecule to be used in the design of macroinitiators. For example, the carboxylic acid end can be attached to another polymer or molecule. The resulting structure, now containing a bromine terminus, can act as a macroinitiator to grow a second, distinct polymer block via ATRP. researchgate.netnih.gov This strategy is a powerful tool for synthesizing well-defined block copolymers, such as diblock or triblock copolymers, where one block consists of the initial molecule or polymer and the subsequent blocks are grown with controlled length and composition. researchgate.netnih.gov

FeatureDescriptionReference
Initiating Group The bromo group acts as an initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net
Anchoring Group The carboxylic acid group allows the initiator to be anchored to other molecules or surfaces. creative-biolabs.com
Resulting Structure Enables the synthesis of block copolymers with a hydrophilic PEG segment. nih.gov
Control Facilitates the creation of polymers with well-defined architectures and molecular weights. cmu.edu

Beyond simple coating, this compound enables the functionalization of surfaces by growing polymer chains directly from the substrate in a "grafting from" approach. This method, often called Surface-Initiated Polymerization (SIP), can create dense, high-capacity polymer brushes on a surface.

The process involves first immobilizing this compound onto the target surface via its carboxylic acid group. nih.gov The surface is then populated with initiating bromo groups. In the presence of a monomer and a suitable catalyst system for a controlled polymerization technique like ATRP, polymer chains begin to grow from these surface-bound initiators. researchgate.net This technique provides excellent control over the thickness, density, and composition of the grafted polymer layer, allowing for the precise engineering of surface functionalities. mdpi.comnih.gov

Supramolecular Assembly and Self-Assembling Systems

The unique architecture of this compound makes it a valuable component in the construction of supramolecular assemblies and self-assembling systems. The PEG portion of the molecule is known for its ability to influence the self-assembly of amphiphilic copolymers into well-defined nanostructures such as micelles and nanoparticles. nih.govacs.orgmdpi.com These systems often form core-shell structures in aqueous environments, with the hydrophobic segments shielded from the water by the hydrophilic PEG chains. mdpi.com

The carboxylic acid and bromo functionalities of this compound provide reactive handles for its incorporation into larger molecular constructs, thereby directing their self-assembly. For instance, the carboxylic acid can be activated to react with amine groups, while the bromo group can undergo nucleophilic substitution reactions, often with thiol groups. precisepeg.commedkoo.comsigmaaldrich.com This allows for the precise placement of the PEG linker, influencing the ultimate architecture and properties of the self-assembled system.

Recent research has explored the formation of dynamic covalent networks and organogels using PEG-based molecules, where reversible chemical bonds lead to materials with unique properties like self-healing. nih.govresearchgate.net While direct studies on this compound in this context are not prevalent, its structure is amenable to being a component in such dynamic systems. Furthermore, the principles of supramolecular PEGylation, where non-covalent interactions are used to attach PEG chains to biomolecules, offer another avenue for the application of this compound derivatives. nih.gov

Table 1: Functional Groups of this compound and Their Roles in Supramolecular Assembly

Functional GroupRole in Supramolecular AssemblyPotential Interactions/Reactions
Bromo Group Anchor point for covalent attachmentNucleophilic substitution (e.g., with thiols)
PEG2 Linker Promotes self-assembly and imparts hydrophilicityInfluences micelle and nanoparticle formation
Acetic Acid Anchor point for covalent attachmentAmide bond formation (with amines via activation)

Biosensing and Bioimaging Applications

In the realm of biosensing and bioimaging, the modification of surfaces and probes with PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance performance and biocompatibility. nih.govcreativepegworks.com this compound serves as an ideal linker for such applications due to its bifunctional nature, allowing it to be conjugated to both the sensing platform and a biological recognition element.

Biosensing:

The immobilization of bioreceptors, such as antibodies or nucleic acids, onto a sensor surface is a critical step in biosensor development. nih.gov The use of PEG linkers, like this compound, in this process offers several advantages. The PEG spacer creates a hydrophilic layer that can reduce the non-specific adsorption of proteins and other biomolecules from complex samples like whole blood or serum. acs.orgresearchgate.net This reduction in "fouling" leads to a significant improvement in the signal-to-noise ratio of the sensor. researchgate.net

The carboxylic acid end of this compound can be used to covalently attach the linker to amine-functionalized surfaces, while the bromo group can be used to immobilize thiol-containing bioreceptors. kuleuven.benih.gov This allows for controlled and oriented immobilization of the recognition elements, which is crucial for maintaining their biological activity and ensuring high sensor sensitivity. nih.gov PEGylated electrodes have been shown to exhibit enhanced stability and performance in various electrochemical biosensors. mdpi.comresearchgate.net

Bioimaging:

PEGylation is also instrumental in the development of advanced bioimaging probes, including fluorescent dyes and nanoparticles. nih.govbiochempeg.com The incorporation of PEG linkers can improve the aqueous solubility and stability of these probes. thermofisher.com For fluorescent probes, PEGylation can create a "shielding" effect that minimizes self-quenching and non-specific interactions with biomolecules, leading to brighter and more stable signals. nih.gov

This compound can be used to conjugate fluorescent dyes to targeting ligands, such as peptides or antibodies, creating probes that can specifically label cells or tissues of interest. axispharm.com In the context of nanoparticle-based imaging agents, such as gold nanoparticles, PEGylation is essential for preventing aggregation and reducing uptake by the immune system, thereby prolonging their circulation time and enabling targeted delivery. nih.govresearchgate.net The functional groups of this compound provide a means to attach these nanoparticles to targeting moieties, enhancing their utility in diagnostic imaging.

Table 2: Applications of this compound Functionalities in Biosensing and Bioimaging

Application AreaRole of this compoundKey Advantages
Biosensing Linker for immobilizing bioreceptors on sensor surfacesReduces non-specific binding, improves signal-to-noise ratio, enhances sensor stability
Bioimaging Conjugation of fluorescent dyes and nanoparticles to targeting ligandsImproves solubility and stability of probes, provides a "stealth" effect for nanoparticles

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

While specific molecular modeling and simulation studies exclusively focused on Bromo-PEG2-acetic acid are not extensively documented in publicly available literature, the principles of such studies on similar and larger systems involving polyethylene (B3416737) glycol (PEG) linkers are well-established and directly applicable.

Molecular dynamics (MD) simulations are a primary tool used to investigate the dynamic behavior of PEGylated molecules. nih.govresearchgate.net For this compound, MD simulations would typically be performed using force fields like CHARMM or AMBER. These simulations can predict how the molecule behaves in different solvent environments, such as water or dimethyl sulfoxide (B87167) (DMSO), providing insights into its solubility and conformational dynamics.

Such simulations can reveal key information about the spatial arrangement of the terminal functional groups—the bromo group and the carboxylic acid. This is particularly important when this compound is used as a linker in a PROTAC, as the distance and relative orientation of the two ends of the linker are critical for the successful formation of a stable ternary complex between the target protein and an E3 ligase. foxchase.orgresearchgate.net Computational modeling can help predict the range of distances and orientations the linker can adopt, thereby guiding the rational design of more effective PROTACs. nih.govexplorationpub.com

Table 1: Key Parameters in Molecular Modeling of PEG Linkers

ParameterSignificance in Molecular ModelingRelevance to this compound
Force Field Defines the potential energy of the system, governing molecular interactions.Determines the accuracy of simulations for the PEG backbone and terminal functional groups.
Solvent Model Represents the surrounding medium, influencing molecular conformation and interactions.Crucial for understanding its behavior in aqueous biological environments.
Simulation Time The duration of the simulation, which must be long enough to sample relevant molecular motions.Necessary to capture the flexibility and conformational transitions of the PEG chain.
Analysis Metrics Quantifiable measures such as root-mean-square deviation (RMSD), radius of gyration (Rg), and end-to-end distance.Used to characterize the linker's flexibility, size, and the spatial relationship of its functional ends.

Conformational Analysis of PEG Linkers

Theoretical studies on ethylene (B1197577) glycol and its oligomers have shown that the dihedral angles of the O-C-C-O backbone can adopt either gauche or trans conformations. harvard.edutandfonline.com In the gas phase, the gauche conformation is often preferred due to intramolecular hydrogen bonding. However, in a polar solvent like water, intermolecular hydrogen bonding with solvent molecules becomes more significant, and a mix of gauche and trans conformations is observed. semanticscholar.org This conformational flexibility allows the PEG linker to adopt a variety of shapes, which can be advantageous in enabling the formation of a productive ternary complex in PROTACs.

The relatively short PEG2 chain in this compound means it is less likely to adopt complex folded structures compared to longer PEG chains. However, its conformational preferences will still influence the effective distance and spatial orientation it can span between two conjugated molecules. Computational methods such as quantum mechanics (QM) calculations can be used to determine the relative energies of different conformers, while molecular dynamics simulations can explore the dynamic transitions between these states. aip.org

Structure-Activity Relationship Elucidation

The structure of this compound is directly linked to its activity as a linker in bifunctional molecules like PROTACs. The elucidation of structure-activity relationships (SAR) for PROTAC linkers is an area of intense research, with computational studies playing a key role. nih.govexplorationpub.com

The key structural features of this compound that influence its activity are:

Linker Length: The PEG2 chain provides a specific length that dictates the distance between the two molecules it connects. This distance is critical for the biological activity of PROTACs, as a linker that is too short may lead to steric clashes, while one that is too long may not effectively bring the two proteins together. explorationpub.comresearchgate.net

Flexibility: The conformational flexibility of the PEG chain allows it to adapt to the surfaces of the target protein and the E3 ligase, facilitating the formation of the ternary complex. windows.net

Functional End Groups: The bromo and carboxylic acid groups provide orthogonal reactivity, allowing for the sequential and controlled conjugation to different molecules.

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, while more commonly applied to larger datasets of compounds, can in principle be used to understand the impact of linker properties on PROTAC efficacy. researchgate.net By modeling a series of PROTACs with varying linker lengths and compositions, including those based on this compound, researchers can develop predictive models that guide the design of new and more potent degraders.

Reaction Mechanism Studies

Theoretical chemistry can be employed to investigate the reaction mechanisms of the two functional ends of this compound.

Nucleophilic Substitution at the Bromo Group: The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. precisepeg.comaxispharm.com This reaction typically proceeds via an S_N2 mechanism, especially with primary alkyl halides like this one. Computational studies can model the transition state of this reaction, calculating the activation energy and providing insight into the reaction kinetics. Such studies can help in selecting the optimal nucleophile (e.g., a thiol or an amine on a target molecule) and reaction conditions. Polyethylene glycol itself has been shown to act as a phase transfer catalyst, which could potentially influence the reaction rate. researchgate.net

Amide Bond Formation from the Acetic Acid Group: The carboxylic acid moiety can be coupled with an amine to form a stable amide bond. This reaction typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to convert the hydroxyl group of the carboxylic acid into a better leaving group. creativepegworks.comnih.gov Quantum mechanical calculations can be used to model the reaction pathway, including the formation of the activated intermediate (e.g., an O-acylisourea ester) and the subsequent nucleophilic attack by the amine. youtube.com These studies can help in understanding the efficiency of different coupling agents and in optimizing the reaction conditions to maximize the yield of the desired amide product.

By providing a detailed understanding of these reaction mechanisms, computational studies can aid in the efficient synthesis and application of conjugates derived from this compound.

Future Directions and Academic Perspectives

Emerging Applications in Novel Therapeutic Modalities

Bromo-PEG2-acetic acid is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.govglpbio.commedchemexpress.com PROTACs are innovative therapeutic agents designed to hijack the body's own cellular waste disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. nih.govglpbio.com In a PROTAC molecule, this compound functions as a PEG-based linker, covalently connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. nih.govmedchemexpress.com The hydrophilic PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC, which are often large and complex molecules. broadpharm.com

The application of such bifunctional linkers is expanding into other advanced therapeutics, including Antibody-Drug Conjugates (ADCs). In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The linker's role is to ensure the stable circulation of the conjugate in the bloodstream and to facilitate the precise release of the drug upon reaching the tumor cells. biochempeg.com The properties of this compound, particularly its defined length and hydrophilicity, are advantageous in creating ADCs with improved therapeutic windows.

Further emerging applications include the functionalization of nanoparticles and other drug delivery systems. biochempeg.comrsc.org By incorporating this compound, researchers can attach targeting ligands (such as peptides or antibodies) to the surface of nanocarriers, enhancing their ability to selectively accumulate at disease sites. plos.orgnih.gov

Innovations in Synthetic Methodologies

The synthesis of heterobifunctional PEG linkers like this compound is an area of active innovation, moving beyond traditional methods toward more efficient and versatile strategies. Modern synthetic chemistry aims to produce these linkers on a large scale with high purity and defined structures.

Innovations often focus on the strategic desymmetrization of oligo(ethylene glycol) (OEG) precursors. nih.gov This can be achieved through selective monotosylation or monomesylation of a symmetrical diol, which activates one hydroxyl group for subsequent conversion into a bromide, while the other hydroxyl group is oxidized to a carboxylic acid. mdpi.com

More advanced methodologies provide versatile platforms for creating a diverse library of linkers. For instance, synthetic routes have been developed that utilize highly reactive and orthogonal end groups, such as azides and alkynes for use in copper-catalyzed "click chemistry," or thiol groups for maleimide (B117702) chemistry. nih.gov These methods allow for the modular and efficient assembly of complex bioconjugates. A typical innovative approach might involve:

Starting with a PEG diol.

Selectively activating one terminus with a tosylate or mesylate group. mdpi.com

Converting this activated group to a bromide via nucleophilic substitution.

Modifying the other terminus by converting the hydroxyl group to a protected carboxylic acid, followed by deprotection.

Such controlled, stepwise syntheses ensure the production of homogeneous, well-defined linkers, which is critical for the manufacturing of consistent and reliable therapeutic agents. nih.govmdpi.com

Advanced Characterization Techniques for PEGylated Compounds

The structural verification and purity assessment of this compound and the complex molecules derived from it are critical for research and clinical applications. The inherent nature of PEGylated compounds, which can be heterogeneous, presents unique analytical challenges. nih.gov A suite of advanced analytical techniques is employed to ensure the quality and consistency of these materials.

Technique Application in Characterizing this compound & Conjugates Key Findings/Insights
High-Performance Liquid Chromatography (HPLC) Used for the separation, quantification, and purity analysis of the linker and its conjugates. Techniques like Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are common. nih.govDetermines purity, identifies impurities, and separates PEGylated proteins from their un-PEGylated forms. SEC can provide information on molecular size and aggregation. nih.gov
Mass Spectrometry (MS) Essential for determining the precise molecular weight and confirming the structure. Techniques include Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govConfirms the successful synthesis of the linker and its conjugates, verifies the degree of PEGylation, and helps identify the sites of conjugation on a protein. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the linker and its attachment to other molecules. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure and purity. nih.govmdpi.comVerifies the presence of the bromo-, PEG-, and acetic acid moieties. It is also used to determine the efficacy of conjugation reactions by observing shifts in the spectra of the terminal groups. creativepegworks.com

These techniques are often used in combination to provide a comprehensive characterization of PEGylated compounds, ensuring their structural integrity and suitability for therapeutic development.

Interdisciplinary Research Opportunities

The utility of this compound as a molecular bridge creates numerous opportunities for collaboration across scientific disciplines.

Chemical Biology and Medicinal Chemistry: Researchers in these fields can utilize this compound to design and synthesize novel PROTACs, ADCs, and other bioconjugates. precisepeg.comnih.gov This involves exploring how linker length, flexibility, and polarity impact the efficacy and selectivity of the final therapeutic construct.

Oncology and Pharmacology: The development of targeted therapies using linkers like this compound is a key area of cancer research. researchgate.net Pharmacologists study the absorption, distribution, metabolism, and excretion (ADME) profiles of these new drugs, with the PEG linker playing a significant role in modulating these properties. nih.gov

Materials Science and Nanotechnology: Material scientists can employ this compound to functionalize the surface of nanoparticles, liposomes, and other nanomaterials for targeted drug delivery. rsc.orgresearchgate.net This involves creating "stealth" nanoparticles that can evade the immune system and deliver therapeutic payloads specifically to diseased tissues. koreascience.kr

Biophysical Chemistry: This field investigates the physical properties of these complex molecules. Researchers study how the PEG linker affects the stability, solubility, and conformational dynamics of proteins and antibodies to which it is attached.

Challenges and Future Outlook in this compound Research

While bifunctional linkers like this compound are enabling significant advances, several challenges remain in their application, particularly in the context of PROTACs and ADCs.

Current Challenges:

Pharmacokinetic Optimization: Achieving the ideal balance of stability in circulation and cleavage at the target site is a major hurdle. Premature release of a toxic payload can lead to off-target effects. pharmacytimes.com

Physicochemical Properties: PROTACs, due to their structure, often have a high molecular weight and large polar surface area, which can lead to poor cell permeability and low oral bioavailability. pharmacytimes.comwuxiapptec.com

Synthetic Complexity: The multi-step synthesis of highly pure, well-defined linkers and their final conjugates can be complex and costly, posing challenges for large-scale manufacturing. precisepeg.com

Immunogenicity: Although PEG is generally considered biocompatible, there is growing evidence that anti-PEG antibodies can form in some patients, potentially leading to accelerated clearance of the drug or allergic reactions. nih.gov

Future Outlook: The future of research involving this compound and similar linkers is focused on creating "smarter" and more effective therapeutic agents. The outlook includes the development of next-generation linkers with built-in functionalities, such as cleavable elements that respond to specific microenvironments found in tumors (e.g., low pH or specific enzymes). creativepegworks.com There is a significant push to design PROTACs and other conjugates that can be administered orally, which requires overcoming the fundamental challenge of poor permeability. contractpharma.com

Ultimately, the continued refinement of linkers like this compound will be crucial in advancing the next wave of targeted therapies, offering the potential for more effective and personalized treatments for a wide range of diseases.

Q & A

Q. What is the role of Bromo-PEG2-acetic acid in PROTAC design, and how does its structure influence linker efficiency?

this compound serves as a PEG-based linker in PROTAC (PROteolysis-Targeting Chimera) molecules, connecting an E3 ubiquitin ligase ligand to a target protein-binding moiety. The PEG2 spacer enhances solubility and flexibility, improving proteasome-mediated degradation efficiency . Methodologically, researchers should validate linker length and hydrophilicity using computational modeling (e.g., molecular dynamics) paired with in vitro degradation assays to optimize ternary complex formation .

Q. How should researchers handle solubility challenges when preparing this compound stock solutions?

Dissolve the compound in DMSO at 10 mM and aliquot to avoid freeze-thaw degradation. For aqueous compatibility, use co-solvents like PEG300 or Tween 80 (10–20% v/v) to stabilize the solution. Always confirm solubility via dynamic light scattering (DLS) to detect aggregation before in vitro assays .

Q. What safety protocols are essential for handling this compound in the laboratory?

Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and solution preparation. Spills should be absorbed with diatomaceous earth and decontaminated with ethanol. Avoid environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can researchers optimize PROTAC synthesis protocols using this compound to minimize side reactions?

Monitor reaction kinetics using HPLC-MS to track bromo-group reactivity and PEG spacer stability. Employ orthogonal protection strategies (e.g., Fmoc/t-Bu for carboxylic acid) during conjugation to prevent undesired crosslinking. Validate purity (>98%) via reverse-phase HPLC and characterize intermediates with NMR (¹H/¹³C) .

Q. What analytical techniques are critical for resolving contradictions in PROTAC degradation efficiency data involving this compound?

Use surface plasmon resonance (SPR) to quantify binding affinities of PROTAC components. Pair this with cellular thermal shift assays (CETSA) to verify target engagement. If degradation discrepancies arise, assess proteasome activity (e.g., chymotrypsin-like activity assays) and ubiquitination levels via Western blot .

Q. How can researchers design controlled experiments to evaluate the impact of PEG spacer length (e.g., PEG2 vs. PEG4) on PROTAC efficacy?

Synthesize PROTAC analogs with varying PEG lengths using this compound and Bromo-PEG4-acid. Compare cellular uptake (flow cytometry), degradation efficiency (IC50 values), and pharmacokinetics (LC-MS/MS plasma analysis) in parallel. Statistical analysis (ANOVA with Tukey’s post-hoc test) is essential to confirm significance .

Q. What strategies mitigate batch-to-batch variability in this compound during large-scale PROTAC production?

Implement rigorous quality control:

  • Purity: Use HPLC-UV/ELSD with a C18 column (acetonitrile/water gradient).
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products.
  • Documentation: Maintain batch-specific COA (Certificate of Analysis) with detailed impurity profiles .

Q. How should researchers address ethical considerations when publishing PROTAC data involving this compound?

Adhere to FAIR data principles: ensure datasets are Findable, Accessible, Interoperable, and Reusable. Disclose all synthetic protocols, analytical parameters, and statistical methods. Consult institutional review boards (IRBs) for studies involving animal models or human cell lines .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing PROTAC dose-response data generated with this compound?

Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values. Include replicates (n ≥ 3) and report confidence intervals. For proteomics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors .

Q. How can researchers validate the specificity of this compound-mediated protein degradation in complex cellular environments?

Use CRISPR/Cas9 to knock out the E3 ligase or target protein and confirm loss of degradation. Employ negative controls (e.g., PROTACs with inactive ligands) and orthogonal techniques like immunofluorescence to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.